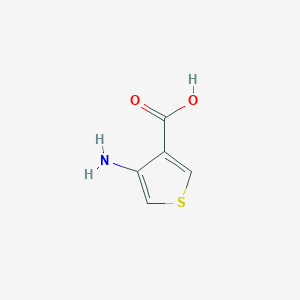

4-aminothiophene-3-carboxylic Acid

描述

Structure

3D Structure

属性

IUPAC Name |

4-aminothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c6-4-2-9-1-3(4)5(7)8/h1-2H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYGDBMTPPBJHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332544 | |

| Record name | 4-aminothiophene-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26112-64-1 | |

| Record name | 4-aminothiophene-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Chemical Transformations and Derivatization Strategies of 4 Aminothiophene 3 Carboxylic Acid Derivatives

Functional Group Reactivity at the Amino Moiety

The amino group at the 4-position of the thiophene (B33073) ring is a key site for chemical modification, enabling the introduction of diverse substituents through various reactions.

Acylation of the amino group is a fundamental transformation used to introduce acyl moieties, forming amide derivatives. This is commonly achieved using acylating agents like acyl chlorides and acid anhydrides.

With Acyl Chlorides: The reaction of 4-aminothiophene-3-carboxylic acid derivatives with acyl chlorides is a direct method for amide bond formation. bartleby.com For instance, the zinc salt of 4-amino-3-mercaptobenzoic acid has been condensed with p-nitrobenzoyl chloride in the presence of pyridine (B92270) to yield the corresponding amide. nih.gov This reaction is a type of nucleophilic acyl substitution where the amino group attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.orglibretexts.org

With Acid Anhydrides: Acid anhydrides are also effective acylating agents for the amino group of 4-aminothiophene derivatives. libretexts.org These reactions typically proceed under mild conditions and often result in high yields of the corresponding N-acylated products. wikipedia.orgnih.gov The reaction involves the nucleophilic attack of the amine on one of the carbonyl groups of the anhydride (B1165640), with the loss of a carboxylate ion as a leaving group. libretexts.org Acetic anhydride is a commonly used reagent for acetylation reactions. wikipedia.org

The general mechanism for these acylation reactions involves a nucleophilic attack by the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (chloride or carboxylate). libretexts.orglibretexts.org

Table 1: Examples of Acylation Reactions

| Starting Material | Reagent | Product |

|---|---|---|

| This compound derivative | Acyl chloride | N-Acyl-4-aminothiophene-3-carboxylic acid derivative |

| This compound derivative | Acid anhydride | N-Acyl-4-aminothiophene-3-carboxylic acid derivative |

Alkylation of the amino group introduces alkyl substituents, a transformation that can be achieved under specific reaction conditions. Modified Gewald reaction conditions have been utilized to selectively produce 4-substituted 2-aminothiophenes. researchgate.net This indicates that direct alkylation at the amino group is a feasible, though potentially complex, modification.

Condensation reactions provide a powerful tool for constructing more complex molecules from this compound derivatives.

With Aryl Carboxylic Acids: The direct condensation of amines with carboxylic acids to form amides often requires harsh conditions, such as high temperatures (above 160°C), to drive off the water formed. youtube.comlibretexts.orgacsgcipr.org However, the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can facilitate this reaction under milder conditions. libretexts.orglibretexts.orgorgsyn.org These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. libretexts.orglibretexts.org Various other condensing agents such as HATU, HBTU, and PyBOP are also employed. highfine.comresearchgate.net

With Active Carbonyl Compounds: 4-Aminothiophene derivatives can undergo condensation with active carbonyl compounds. For example, three-component condensation reactions involving 3-aminothiophenes, aromatic aldehydes, and Meldrum's acid have been developed to synthesize thieno[3,2-b]pyridin-5-ones. researchgate.netresearchgate.net In these reactions, the aminothiophene can be generated in situ from the corresponding carboxylic acid. researchgate.net

The amino group can be converted into carbamates and ureas, which are important functional groups in medicinal chemistry.

Carbamates: Carbamates can be synthesized from the amino group by reaction with chloroformates or through a Curtius rearrangement of an acyl azide (B81097) intermediate, which generates an isocyanate that is then trapped by an alcohol. wikipedia.orgnih.gov Another approach involves the reaction of the amine with a carbonyl source, such as phosgene (B1210022) derivatives. organic-chemistry.org

Ureide Derivatives: Urea (B33335) derivatives are typically formed by the reaction of the amino group with an isocyanate. nih.gov For instance, 2-amino-thiophene-3-carboxamides can react with aryl isocyanates to produce urea derivatives in moderate to good yields. nih.gov The isocyanate itself can be generated from a carboxylic acid via a Curtius rearrangement. mdpi.com

Table 2: Synthesis of Carbamates and Ureides

| Starting Material | Reagent | Product Class |

|---|---|---|

| This compound derivative | Chloroformate | Carbamate |

| This compound derivative | Isocyanate | Urea |

Functional Group Reactivity at the Carboxylic Acid/Ester Moiety

The carboxylic acid or ester group at the 3-position of the thiophene ring provides another handle for chemical modification, most notably through hydrolysis.

The hydrolysis of the ester group to the corresponding carboxylic acid is a fundamental and frequently employed reaction in the chemistry of this compound derivatives. unizin.org This transformation is typically achieved under either acidic or basic conditions. youtube.com

Base-Catalyzed Hydrolysis (Saponification): This method involves treating the ester with a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. youtube.com The reaction, known as saponification, is essentially irreversible and results in the formation of the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. youtube.com

Acid-Catalyzed Hydrolysis: In this method, the ester is heated with a strong acid, such as sulfuric acid or hydrochloric acid, in the presence of water. youtube.com This reaction is reversible, and the equilibrium can be driven towards the products by using a large excess of water. masterorganicchemistry.com

The hydrolysis of the ester is a crucial step in many synthetic pathways, as the resulting carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation or conversion to other functional groups. researchgate.net For example, the sodium salts of 3-aminothiophene-2-carboxylic acids, prepared by alkaline hydrolysis of the corresponding esters, are used as precursors in three-component condensation reactions. researchgate.net

Table 3: Hydrolysis of Esters

| Starting Material | Conditions | Product |

|---|---|---|

| Methyl 4-aminothiophene-3-carboxylate | NaOH, H₂O/EtOH | This compound |

| Ethyl 4-aminothiophene-3-carboxylate | H₂SO₄, H₂O | This compound |

Conversion to Amides and Hydrazides

The carboxylic acid moiety of this compound derivatives is readily converted into amides and hydrazides, which are key intermediates for the synthesis of various heterocyclic systems. The synthesis of 4-formamidothiophene-3-carboxamide can be achieved by treating methyl 4-formamidothiophene-3-carboxylate with a methanolic solution of ammonia. researchgate.net This amide undergoes cyclization to form a thienopyrimidine when treated with methanolic sodium methoxide (B1231860). researchgate.net

Similarly, the reaction of 2-amino-5-acetyl-4-methylthiophene-3-carboxylic acid ethyl ester with hydrazine (B178648) hydrate (B1144303) under reflux in ethanol (B145695) yields the corresponding 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide. srce.hr These carbohydrazide (B1668358) derivatives are versatile precursors for the synthesis of thienopyrazole and thienopyrimidine systems. srce.hr For instance, reacting the carbohydrazide with formic acid leads to the formation of (Z)-N'-(4-methyl-2-amino-5-acetylthiophene-3-carbonyl) formohydrazonic acid. srce.hr

The following table provides examples of amide and hydrazide derivatives synthesized from this compound precursors.

Cyclization Reactions to Form Fused Heterocyclic Systems

The bifunctional nature of this compound derivatives makes them ideal substrates for cyclization reactions, leading to the formation of a wide variety of fused heterocyclic systems. These reactions are fundamental in constructing complex molecules with diverse pharmacological activities.

Thienopyrimidine Derivatives (e.g., Thieno[2,3-d]pyrimidines, Thieno[3,2-d]pyrimidines, Thieno[3,4-d]pyrimidines)

Thienopyrimidines are a prominent class of fused heterocycles synthesized from aminothiophene precursors. They are bioisosteres of purines and exhibit a broad spectrum of biological activities. semanticscholar.org

Thieno[2,3-d]pyrimidines: These are perhaps the most studied isomers. A common synthetic route involves the cyclization of 2-aminothiophene-3-carboxylic acid esters or their corresponding amides. For instance, the reaction of 2-aminothiophene-3-carboxamide (B79593) derivatives with nitriles in the presence of hydrochloric acid yields thieno[2,3-d]pyrimidine (B153573) derivatives. researchgate.net Microwave-assisted synthesis has been shown to be an efficient method for preparing 3H-thieno[2,3-d]pyrimidin-4-ones from 2-aminothiophene-3-carboxylic acid derivatives. researchgate.net The resulting pyrimidinone can be further functionalized, for example, by conversion to the 4-chloro derivative using phosphorus oxychloride, which then serves as a versatile intermediate for nucleophilic substitution reactions. researchgate.netmdpi.com

Thieno[3,2-d]pyrimidines: The synthesis of this isomeric system often starts from 3-aminothiophene-2-carboxylate derivatives. For example, methyl 3-aminobenzothiophene-2-carboxylate can be reacted with lactams to form thieno[3,2-d]pyrimidine (B1254671) derivatives. researchgate.net Another approach involves the condensation of 3-amino-5-arylthiophene amides with formic acid under microwave irradiation to yield thieno[3,2-d]pyrimidin-4-ones. nih.gov

Thieno[3,4-d]pyrimidines: These are synthesized from 3,4-disubstituted thiophenes. For example, 2,4-diaminothiophene-3-carbonitrile can be converted to the corresponding amide, which upon cyclization with triethyl orthoformate, yields a thieno[3,4-d]pyrimidine (B1628787). researchgate.net

The table below summarizes various thienopyrimidine derivatives synthesized from aminothiophene precursors.

Thiazoline (B8809763) Derivatives

The reaction of aminothiophene derivatives can also lead to the formation of fused thiazoline rings. While the provided search results focus more on thienopyrimidines, the general reactivity of aminothiols with carbonyl compounds is a well-established method for synthesizing thiazolines. beilstein-journals.orgnih.gov For example, the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide with phenylisothiocyanate yields a thiosemicarbazide (B42300) derivative, which can then be cyclized with α-chloroacetone or ethyl chloroacetate (B1199739) to afford thiazole (B1198619) derivatives. synergypublishers.com

Thienopyrazole Derivatives

Thienopyrazoles represent another important class of fused heterocycles derived from aminothiophenes. The synthesis often involves the reaction of a carbohydrazide derivative with a 1,3-dicarbonyl compound or its equivalent. For instance, 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide can be used to synthesize pyrazole-containing thiophene derivatives. srce.hr

Other Annulated Systems (e.g., Hexahydrothieno[2,3-d]pyrimidines)

Beyond the common fused systems, this compound derivatives can be utilized to construct more complex, annulated structures. A notable example is the synthesis of hexahydrothieno[2,3-d]pyrimidines. This can be achieved through a non-catalyzed double Mannich-type cyclization involving 2-amino-4,5-dihydrothiophene-3-carbonitriles, a primary amine, and aqueous formaldehyde. nih.govacs.org This reaction demonstrates an alternative approach to building the thieno[2,3-d]pyrimidine core. nih.gov

Iv. Advanced Spectroscopic and Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For 4-aminothiophene-3-carboxylic acid, ¹H and ¹³C NMR spectra would provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The acidic proton of the carboxylic acid group (–COOH) is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the 10-13 ppm range, due to deshielding and hydrogen bonding. libretexts.org The protons of the amino group (–NH₂) would likely also present as a broad singlet. The two protons on the thiophene (B33073) ring are in different chemical environments and are expected to appear as doublets due to coupling with each other.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded, expected in the 165-185 ppm region. libretexts.org The four carbons of the thiophene ring would show distinct signals in the aromatic region (typically 110-150 ppm), with their exact shifts influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments. A COSY spectrum would show correlation between the two coupled thiophene ring protons, while an HSQC spectrum would correlate each protonated carbon with its directly attached proton(s).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| H on C2 | ~7.5 - 8.5 | N/A | Doublet (d) |

| H on C5 | ~6.5 - 7.5 | N/A | Doublet (d) |

| -NH ₂ | Broad | N/A | Singlet (s, broad) |

| -COOH | 10.0 - 13.0 | N/A | Singlet (s, broad) |

| C 2 | N/A | ~120 - 130 | CH |

| C 3 | N/A | ~110 - 120 | C (quaternary) |

| C 4 | N/A | ~140 - 150 | C (quaternary) |

| C 5 | N/A | ~115 - 125 | CH |

| C =O | N/A | ~165 - 185 | C (quaternary) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent feature for the carboxylic acid would be a very broad O–H stretching band from approximately 2500 to 3300 cm⁻¹, which is a result of hydrogen bonding. libretexts.org Superimposed on this broad band would be the C-H stretching of the thiophene ring. The carbonyl (C=O) stretch of the carboxylic acid is expected to show a strong, sharp absorption between 1680 and 1710 cm⁻¹. libretexts.org The amino group (–NH₂) would be identified by a pair of medium-intensity N–H stretching bands in the 3300-3500 cm⁻¹ region. Additionally, C–N stretching and N–H bending vibrations would appear in the fingerprint region, along with characteristic C=C and C–S stretching vibrations from the thiophene ring.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O–H Stretch | 2500 - 3300 | Strong, Very Broad |

| Amino Group | N–H Stretch | 3300 - 3500 | Medium (doublet) |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 | Strong |

| Thiophene Ring | C=C Stretch | 1500 - 1600 | Medium to Weak |

| Amino Group | N–H Bend | 1550 - 1650 | Medium |

| Carboxylic Acid | C–O Stretch | 1210 - 1320 | Strong |

| Thiophene Ring | C–S Stretch | 600 - 800 | Weak to Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its ionization and subsequent fragmentation. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight, 143.16.

The fragmentation pattern would be expected to show characteristic losses for a carboxylic acid. sinfoochem.comnih.gov Common fragmentation pathways include the loss of a hydroxyl radical (•OH), resulting in a peak at m/z 126 ([M-17]⁺), and the loss of the entire carboxyl group (•COOH), leading to a peak at m/z 98 ([M-45]⁺). The most stable fragment is often the acylium ion [R-CO]⁺. In this case, cleavage of the bond between the thiophene ring and the carboxylic acid would likely be a dominant fragmentation pathway.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Formula of Fragment |

| 143 | Molecular Ion [M]⁺ | [C₅H₅NO₂S]⁺ |

| 126 | Loss of •OH | [C₅H₄NOS]⁺ |

| 98 | Loss of •COOH | [C₄H₄NS]⁺ |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) within a compound. This experimental data is then compared to the theoretical values calculated from the molecular formula, C₅H₅NO₂S. A close match between the experimental and theoretical percentages serves to confirm the compound's empirical formula and purity. chemscene.com

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 41.95% |

| Hydrogen | H | 1.008 | 3.52% |

| Nitrogen | N | 14.007 | 9.78% |

| Oxygen | O | 15.999 | 22.35% |

| Sulfur | S | 32.06 | 22.40% |

| Total | 100.00% |

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for this compound is not readily found in public databases, such a study would provide definitive proof of its structure.

If suitable crystals were grown, the analysis would yield precise bond lengths, bond angles, and torsion angles. It would also reveal the crystal system, space group, and unit cell dimensions. Furthermore, this technique would elucidate the intermolecular interactions, such as hydrogen bonding patterns involving the carboxylic acid and amino groups, which dictate how the molecules pack together in the crystal lattice. For instance, it would be expected to show hydrogen-bonded dimers between carboxylic acid groups, a common motif for this functional group. researchgate.net

V. Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in understanding the reactivity and properties of thiophene-based molecules.

DFT calculations are pivotal in mapping out the step-by-step pathways of chemical reactions. For instance, studies on the formation of related 2-aminothiophene structures have used DFT to scrutinize the reaction mechanism. nih.gov One such study detailed the synthesis of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles, where the reaction proceeds through a Michael-type addition followed by an intramolecular cyclization. nih.gov

The mechanism was further explored by calculating the activation energies for key steps. The process involves the closure of the thiophene (B33073) ring to form an anionic intermediate, a step with a calculated activation energy of 46.6 kJ/mol for the more stable isomer. nih.gov The subsequent elimination of a molecule like isothiocyanic acid (HNCS) was identified as the rate-limiting step, possessing the highest activation energy of 77.2 kJ/mol for the same isomer. nih.gov Such detailed energetic mapping allows chemists to understand the feasibility of a reaction and identify potential bottlenecks. nih.gov Similarly, DFT has been used to investigate the functionalization of thiolacetic acid to produce fused-ring thiophenes, confirming reaction pathways through electrophilic reactions and ring-closures. researchgate.net

The electronic characteristics of a molecule, which govern its reactivity, are effectively analyzed using DFT. A key aspect of this analysis involves the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive. researchgate.net For thiophene carboxylic acids, DFT studies have shown a profound difference in the delocalization of the LUMO depending on the conformation and substitution pattern. researchgate.net Conformations with a lower LUMO energy are more susceptible to reactions with nucleophiles. researchgate.net

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's behavior. ajrconline.orgnih.gov These descriptors provide a quantitative basis for comparing the reactivity of different molecules. nih.gov

Table 1: Global Reactivity Descriptors Derived from DFT

| Descriptor | Symbol | Formula | Significance |

| Ionization Potential | IP | -EHOMO | The energy required to remove an electron. |

| Electron Affinity | EA | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness | η | (IP - EA) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness | S | 1 / η | Reciprocal of hardness, indicates high reactivity. ajrconline.org |

| Electronegativity | χ | (IP + EA) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Potential | μ | -(IP + EA) / 2 | The escaping tendency of electrons from a system. |

| Electrophilicity Index | ω | μ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. researchgate.net This method is crucial for understanding the potential biological activity of compounds like 4-aminothiophene-3-carboxylic acid derivatives.

The process involves placing the ligand into the binding site of a target protein and using a scoring function to estimate the binding affinity, often expressed in kcal/mol. najah.eduresearchgate.net Lower docking scores typically indicate a stronger binding affinity. researchgate.netnih.gov For example, docking studies on thiophene carboxamide derivatives targeting the colchicine-binding site of tubulin were performed to explain their anticancer activity. mdpi.com Similarly, various 3-aminothiophene derivatives were docked against the InhA protein, with glide scores ranging from -6 to -12 kcal/mol, indicating significant binding potential. researchgate.net

These simulations also reveal the specific molecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and ionic interactions. najah.edunih.gov In one study, the stability of a docked compound in the COX-2 active site was attributed to key hydrophobic and hydrophilic interactions with amino acid residues. najah.edu

Table 2: Example Molecular Docking Results for Thiophene Derivatives

| Ligand Class | Protein Target | Reference Ligand | Docking Score (kcal/mol) | Key Interactions Noted |

| Imidazolidinone Derivatives | COX-2 | Rofecoxib (-9.309) | -11.569 | Hydrophobic and hydrophilic interactions. najah.edu |

| Thiophene Sulfonamides | InhA (2NSD) | - | > -11.0 | Not specified. researchgate.net |

| Oritavancin (complex glycopeptide) | PI3-kinase p110-gamma | - | -10.34 | Hydrogen bonds, ionic interactions, hydrophobic interactions. nih.gov |

| Thiophene Carboxamides | Tubulin (6XER) | Colchicine | Not specified | Analysis of fitting orientation and binding pattern. mdpi.com |

Structure-Activity Relationship (SAR) Elucidation using Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational models, particularly molecular docking, are central to modern SAR elucidation. researchgate.net

By docking a series of related compounds, such as various substituted this compound derivatives, into a specific protein target, researchers can build a computational SAR model. researchgate.netresearchgate.net This involves correlating the calculated binding affinities and interaction patterns with the experimentally observed biological activities. For instance, analyzing the docking results of thiophene derivatives against the PDE4D enzyme helped to understand the key interactions within the binding pocket, thereby explaining the SAR. researchgate.net

These models can identify which functional groups on the thiophene scaffold are essential for binding and which are detrimental. This knowledge is invaluable for designing new molecules with improved potency and selectivity. researchgate.net

Prediction of Molecular Descriptors (e.g., Topological Polar Surface Area, Molar Refractivity)

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in computational chemistry to predict a compound's physicochemical and pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). nih.govmdpi.com

Topological Polar Surface Area (TPSA) is a descriptor that calculates the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. nih.gov It is a valuable predictor of a drug's transport properties, including intestinal absorption and blood-brain barrier penetration. nih.gov A lower TPSA is often associated with better cell membrane permeability.

Molar Refractivity (MR) is a measure of the total volume occupied by a molecule and is related to London dispersion forces, which are important in drug-receptor interactions. ualberta.ca It is calculated from the molecular weight, density, and refractive index. ualberta.ca MR is often used in Quantitative Structure-Property Relationship (QSPR) models to predict various properties of carboxylic acids and other compounds. mdpi.com

Table 3: Predicted Molecular Descriptors for Thiophene-3-carboxylic Acid

| Property Name | Property Value | Source |

| Molecular Weight | 128.15 g/mol | Computed by PubChem nih.gov |

| Topological Polar Surface Area (TPSA) | 65.5 Ų | Computed by Cactvs nih.gov |

| Heavy Atom Count | 8 | Computed by PubChem nih.gov |

| Complexity | 103 | Computed by PubChem nih.gov |

| XLogP3 | 1.5 | Computed by PubChem nih.gov |

Note: The data in Table 3 is for the parent compound thiophene-3-carboxylic acid, as a close structural analog to this compound.

Vi. Mechanistic Research on Biological Interactions and Rational Drug Design

Molecular Mechanism of Action Studies

The mechanisms through which 4-aminothiophene-3-carboxylic acid derivatives exert their biological effects are multifaceted, involving direct interactions with molecular targets and modulation of cellular signaling pathways.

Derivatives of this compound have been identified as potent inhibitors of several key enzymes and receptors implicated in various diseases.

Anoctamin 1 (ANO1): 4-Arylthiophene-3-carboxylic acid derivatives have been discovered as novel inhibitors of ANO1, a calcium-activated chloride channel involved in nerve depolarization. nih.govsemanticscholar.org Through virtual screening and subsequent optimization, compound 42 (as referenced in the study) was identified with an IC₅₀ of 0.79 μmol/L. nih.govsemanticscholar.org Further lead optimization led to the development of DFBTA (4-(4-chlorophenyl)-2-(2,5-difluorobenzamido)thiophene-3-carboxylic acid), which exhibited a potent ANO1 inhibition with an IC₅₀ of 24 nM. nih.govebi.ac.uk Molecular modeling suggests these inhibitors bind near the calcium-binding region of ANO1. nih.gov This inhibition of ANO1 has shown significant analgesic effects in animal models of inflammatory pain. nih.govebi.ac.uk

Epidermal Growth Factor Receptor (EGFR): The thiophene (B33073) scaffold is a key component in the design of EGFR inhibitors for anticancer therapy. nih.govmdpi.com A series of 5-trifluoromethylpyrimidine derivatives incorporating a 3-aminothiophene-2-carboxylic acid methylamide moiety were synthesized and evaluated as EGFR inhibitors. nih.gov One compound, 9u ((E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide), demonstrated a potent EGFR kinase inhibition with an IC₅₀ value of 0.091 μM. nih.gov Additionally, trisubstituted thiophene-3-carboxamide (B1338676) selenide (B1212193) derivatives have been developed as EGFR kinase inhibitors, with one compound showing an IC₅₀ value of 94.44 nM. nih.gov These compounds often target the ATP-binding site of the EGFR kinase domain. mdpi.com

Cyclooxygenase (COX) and Lipoxygenase (LOX): Thiophene derivatives are known for their anti-inflammatory properties, often acting through the inhibition of COX and LOX enzymes, which are key in the arachidonic acid pathway. nih.govnih.gov Several commercial drugs with a thiophene core, such as Tinoridine and Tiaprofenic acid, function by inhibiting COX enzymes. nih.govresearchgate.net Zileuton, another thiophene-based drug, is an inhibitor of 5-lipoxygenase (5-LOX). nih.govacs.org Studies on 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives have yielded dual 5-LOX/COX inhibitors with activity in the submicromolar range. nih.gov The presence of carboxylic acid, ester, and amine groups on the thiophene scaffold appears to be important for recognizing and inhibiting these enzymes. nih.gov

Beyond direct enzyme inhibition, thiophene derivatives can induce cellular changes, particularly in cancer cells, by modulating critical signaling pathways.

Apoptosis Induction: Several studies have demonstrated the ability of thiophene derivatives to induce apoptosis, or programmed cell death, in cancer cells. A series of novel thiophene carboxamide scaffolds were shown to activate caspase 3/7, key executioner caspases in the apoptotic cascade, in melanoma and colon cancer cell lines. mdpi.com Derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have also been identified as potent apoptosis-inducing agents in breast cancer (MCF-7) cells. nih.govresearchgate.net One such compound reduced cell viability by 26.86% and was found to induce both apoptosis and necrosis. nih.gov Another study showed that 2-aminothiophene-3-carboxylic acid ester derivatives can induce apoptosis in prostate cancer cells. researchgate.net This apoptotic induction is sometimes linked to the generation of reactive oxygen species (ROS) and changes in the mitochondrial membrane potential. acs.org

Cell Cycle Progression Inhibition: Thiophene-based compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. A 5-trifluoromethylpyrimidine derivative, compound 9u , was found to arrest A549 lung cancer cells in the G2/M phase of the cell cycle. nih.gov Similarly, certain 2-aminothiophene-3-carboxylic acid ester derivatives cause an accumulation of prostate cancer cells in the G1 phase. researchgate.net This cell cycle arrest prevents the cancer cells from dividing and proliferating.

Derivatives based on the this compound scaffold have demonstrated significant antimicrobial activity. Their mechanism often involves the disruption of essential bacterial cell structures and functions.

Research has shown that certain thiophene derivatives are effective against drug-resistant Gram-negative bacteria like Acinetobacter baumannii and E. coli. frontiersin.orgnih.gov The mode of action for these compounds involves increasing the permeability of the bacterial cell membrane. frontiersin.orgnih.gov This disruption of the membrane integrity leads to cell death. Time-kill curve assays have confirmed the bactericidal effects of these thiophenes. frontiersin.orgnih.gov

Furthermore, molecular docking studies suggest that these derivatives have a strong binding affinity for outer membrane proteins (OMPs) such as CarO1 and Omp33 in A. baumannii and OmpW and OmpC in E. coli. frontiersin.orgnih.gov By interacting with these proteins, the compounds may interfere with nutrient transport or other essential functions. In addition to direct killing, these thiophene derivatives can also reduce the adherence of bacteria to host cells, which is a critical step in the infection process. frontiersin.org

Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of thiophene derivatives. These studies explore how different chemical groups and substitution patterns on the thiophene ring influence efficacy. rsc.org

For 4-arylthiophene-3-carboxylic acid derivatives acting as ANO1 inhibitors, a preliminary SAR analysis indicated that a 4-arylthiophene-3-carboxylic acid backbone was a promising hit for further optimization. semanticscholar.org It was found that replacing the carboxyl group with an ester group decreased the inhibitory activity. semanticscholar.org Further optimization revealed that specific substitutions on the aryl and amide portions of the molecule could dramatically increase potency, as seen in the development of DFBTA. nih.govebi.ac.uk

In the context of anticancer activity, SAR analysis of EGFR inhibitors revealed that the presence of a benzyloxy group was essential for activity against MCF-7 breast cancer cells. nih.gov Additionally, electron-withdrawing groups on a phenyl ring attached to the thiophene scaffold were found to be beneficial. nih.gov For a series of 5-trifluoromethylpyrimidine derivatives, specific substitutions on the phenyl ring attached to the pyrimidine (B1678525) were systematically varied to determine their impact on antitumor activity. nih.gov

SAR studies on antimicrobial thiophenes have shown that the nature and position of substituents are critical. For instance, in a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, different substitutions on the benzylidene ring led to varied antimicrobial potency against different bacterial and fungal strains. nih.gov

Development as Lead Compounds in Medicinal Chemistry

The thiophene scaffold is considered a "privileged structure" in medicinal chemistry, frequently serving as a starting point for the development of new drugs. nih.govrsc.orgresearchgate.net Its versatility and amenability to chemical modification make it an excellent lead for discovering novel therapeutic agents. researchgate.net

Derivatives of this compound have been successfully developed as lead compounds for various targets. The identification of 4-arylthiophene-3-carboxylic acid as an ANO1 inhibitor served as a proof-of-concept for developing ANO1-targeted analgesics. nih.govebi.ac.uk This initial hit was optimized into a highly potent lead compound, DFBTA, with excellent pharmacokinetic properties. nih.govebi.ac.uk

Similarly, a hit from a phenotypic screen featuring a thiophene scaffold led to the development of a new series of potent Ebola virus entry inhibitors. acs.org Optimization of this lead compound resulted in derivatives with improved antiviral activity and selectivity. acs.orgnih.gov In cancer research, various thiophene-based molecules have been synthesized and investigated as lead compounds targeting kinases and other cancer-specific proteins. researchgate.netnih.gov For example, a series of tetrahydrobenzo[b]thiophene derivatives were explored as new tubulin polymerization destabilizers, leading to the identification of a promising lead for further in vivo studies. nih.gov

Bioisosteric Replacement Studies within Drug Design Paradigms

Bioisosteric replacement is a key strategy in medicinal chemistry where one atom or group of atoms is substituted with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity, metabolic stability, or other pharmacokinetic properties. researchgate.net The thiophene ring is frequently used as a bioisostere for the phenyl ring. nih.govrsc.org This replacement is often well-tolerated by biological targets and can enhance physicochemical properties and binding affinity. nih.govrsc.org

This strategy has been successfully applied in the design of potent ligands. For instance, in the development of antagonists for the GluN2B subtype of the NMDA receptor, a thiophene ring was used to replace benzene, methoxybenzene, and aniline (B41778) moieties. rsc.org The resulting thiophene bioisosteres showed high affinity for the GluN2B receptor, indicating that the replacement was well-tolerated. rsc.org

In another example, to explore the impact of the thiophene ring on antiviral activity, furan (B31954) and thiazole (B1198619) derivatives were synthesized as analogues of promising thiophene-based Ebola virus inhibitors. acs.orgnih.gov The results showed that the biological activity was largely maintained, suggesting that these five-membered heterocycles can be used interchangeably in this specific scaffold to modulate properties without losing efficacy. acs.orgnih.gov The replacement of a carboxylic acid group with other acidic moieties, like tetrazoles, is another common bioisosteric strategy employed in drug design involving thiophene derivatives to enhance properties like metabolic stability or cell permeability. openaccessjournals.com

Design of Target-Specific Inhibitors

The this compound scaffold serves as a versatile template in rational drug design for developing potent and selective inhibitors of various biological targets. Its structural features allow for systematic modifications to optimize interactions with specific enzyme or protein binding sites. Researchers have successfully utilized this core to create inhibitors for targets implicated in conditions ranging from pain to cancer.

One prominent example is the development of inhibitors for Anoctamin 1 (ANO1), a calcium-activated chloride channel involved in nerve depolarization, making it a target for analgesic agents. semanticscholar.orgnih.gov Through virtual screening, 4-arylthiophene-3-carboxylic acid derivatives were identified as a promising class of ANO1 inhibitors. semanticscholar.org Starting with a hit compound (Compound 28), a rational design and optimization strategy was employed. This involved modifying substituents at the thiophene 4-position and on the amide side chain to probe the structure-activity relationship (SAR). semanticscholar.org

The initial SAR analysis indicated that an aromatic group at the R2 position (scaffold 3) and a free carboxyl group were favorable for activity. semanticscholar.org Further optimization led to the synthesis of compound 42, which demonstrated significantly improved inhibitory potency against ANO1 with an IC50 value of 0.79 µmol/L. semanticscholar.orgnih.gov This compound was found to be selective for ANO1 over the related ANO2 channel and did not affect intracellular calcium concentrations. nih.gov Molecular modeling suggested that these inhibitors bind near the calcium-binding region of the ANO1 channel. nih.gov

Table 1: Inhibitory Activity of 4-Arylthiophene-3-Carboxylic Acid Derivatives against ANO1

| Compound | R1 Substituent | R2 Substituent | R3 Substituent | Inhibitory Activity (IC50) | Reference |

| 27 | 2-methoxyphenyl | 4-methoxyphenyl | -COOH | >10 µmol/L | semanticscholar.org |

| 28 | 4-tert-butylphenyl | 4-methoxyphenyl | -COOH | 3.3 µmol/L | semanticscholar.org |

| 42 | 4-tert-butylphenyl | 4-(trifluoromethoxy)phenyl | -COOH | 0.79 µmol/L | semanticscholar.orgnih.gov |

| 29 | 4-tert-butylphenyl | 4-methoxyphenyl | -COOCH3 | >10 µmol/L | semanticscholar.org |

The thiophene scaffold has also been exploited to design inhibitors for receptor tyrosine kinases, which are crucial targets in oncology. In one study, a series of trisubstituted thiophene-3-carboxamide selenide derivatives were designed and synthesized as potential epidermal growth factor receptor (EGFR) kinase inhibitors. nih.gov The design strategy involved hybridizing complementary pharmacophores to develop a new class of symmetrical small-molecule inhibitors. The synthesis commenced from 2-aminothiophene derivatives, which were constructed using a modified Gewald reaction. nih.gov The resulting compounds were evaluated for their antiproliferative activity against several cancer cell lines. The study revealed that substitutions on the phenyl ring and the amino acid side chain significantly influenced cytotoxic activity. nih.gov For instance, compounds with serine side chains (16e and 16j) were among the most active, while bulkier hydrophobic side chains like valine or phenylalanine were detrimental to activity. nih.gov

Table 2: In Vitro Cytotoxicity (% Inhibition at 10 µM) of Thiophene-3-Carboxamide Selenide Derivatives

| Compound | R1 (on phenyl ring) | R2 (amino acid side chain) | A549 (Lung) | HCT116 (Colon) | MCF-7 (Breast) | PC-3 (Prostate) | Reference |

| 16b | H | Alanine | 81% | 83% | 88% | 76% | nih.gov |

| 16e | H | Serine | 86% | 89% | 91% | 82% | nih.gov |

| 16j | Cl | Serine | 86% | 75% | 64% | 66% | nih.gov |

| 16n | F | Glycine | 79% | 73% | 88% | 70% | nih.gov |

| 16o | F | Alanine | 77% | 72% | 86% | 62% | nih.gov |

| 16s | Phenyl | Phenylalanine | 14% | 10% | 3% | <10% | nih.gov |

Furthermore, the ortho-amino thiophene carboxamide structure has been used as a template to develop dual inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and tubulin polymerization for cancer therapy. researchgate.net Researchers designed two series of compounds based on a dual pharmacophoric template. The synthesized derivatives were screened against hepatocellular carcinoma (HepG-2) and colon carcinoma (HCT-116) cell lines. researchgate.net The most potent compounds, 5 and 21, exhibited greater cytotoxicity against HepG-2 cells than the reference drug Sorafenib. researchgate.net Further mechanistic studies showed that these compounds induced cell cycle arrest at the G2/M phase and promoted apoptosis. researchgate.net

Table 3: Cytotoxic Activity (IC50 in µM) of Ortho-Amino Thiophene Carboxamide Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 5 | HepG-2 | 2.01 ± 0.11 | researchgate.net |

| HCT-116 | 3.11 ± 0.19 | researchgate.net | |

| 21 | HepG-2 | 2.73 ± 0.21 | researchgate.net |

| HCT-116 | 4.34 ± 0.28 | researchgate.net | |

| Sorafenib | HepG-2 | 4.68 ± 0.29 | researchgate.net |

| HCT-116 | 4.01 ± 0.31 | researchgate.net |

These examples underscore the utility of the this compound core in the rational design of target-specific inhibitors, demonstrating how systematic structural modifications can lead to potent and selective molecules with therapeutic potential.

Vii. Advanced Applications in Organic Synthesis and Materials Science

Intermediate in Complex Organic Synthesis

The structure of 4-aminothiophene-3-carboxylic acid, featuring reactive amine and carboxylic acid functionalities ortho to each other on a thiophene (B33073) ring, makes it an ideal starting material for the synthesis of fused heterocyclic systems. In complex organic synthesis, it serves as a key intermediate for building molecules with significant biological or material properties. For instance, it is identified as a related chemical in the synthesis of substituted thienyl-sulfonyl-aminocarbonyl-triazolinones, which are complex molecules designed for specific biological activities. google.com The compound's utility lies in its ability to undergo cyclization reactions to form bicyclic structures, such as thieno[3,4-d]pyrimidines, which are scaffolds for various therapeutic agents.

Building Blocks for Polyfunctionalized Heterocyclic Compounds

As a bifunctional building block, this compound is instrumental in the construction of polyfunctionalized heterocyclic compounds. These are molecules that incorporate multiple functional groups, leading to diverse chemical reactivity and biological interactions. The compound is a documented precursor in the synthesis of thieno[3,2-b]pyridine (B153574) derivatives, which are investigated as potential UDP-glucuronosyltransferase inhibitors. google.com Its structure allows for the creation of fused ring systems like thieno[3,2-d]pyrimidines and thieno[3,4-c]pyrrole-4,6-diones. google.comgoogle.com The ability to readily form these complex heterocyclic systems underscores its importance as a foundational element in combinatorial chemistry and drug discovery.

Applications in Agrochemicals Research

In the field of agrochemical research, thiophene derivatives are explored for the development of new and effective agents for crop protection. this compound and related structures serve as precursors for active herbicidal compounds. For example, it is a component in the development of substituted thiene-3-yl-sulfonyl amino(thio)carbonyl-triazolin(thi)ones, a class of compounds designed for use as herbicides. google.com These active compounds can be formulated into various forms, such as solutions, powders, or granules, and can be applied to soil or plants to control unwanted vegetation. google.com

Applications in Dyestuffs Research

The chromophoric nature of the thiophene ring, combined with the auxochromic properties of the amino group, makes this compound and its derivatives suitable for use in the synthesis of dyes and pigments. The methyl ester derivative of this compound, methyl 4-aminothiophene-3-carboxylate hydrochloride, is categorized by chemical suppliers for its application in creating dyes and pigments. ambeed.com The extended conjugation within the thiophene ring system allows for the absorption and reflection of light in the visible spectrum, a fundamental requirement for a colorant. By chemically modifying the amino or carboxylic acid groups, the coloristic properties can be fine-tuned for specific applications in textiles, inks, and other materials.

Role in Materials Science Development

The unique electronic properties of thiophene-based molecules make them central to materials science, particularly in the field of organic electronics. Derivatives of this compound are relevant to the development of organic semiconductors, organic photovoltaics (OPVs), and organic non-linear optical (NLO) materials. ambeed.com The electron-donating amino group and the thiophene ring contribute to a π-conjugated system that can be tailored for specific electronic behaviors. This makes the compound a valuable building block for synthesizing polymers and small molecules used in devices like organic light-emitting diodes (OLEDs).

Table 1: Research Applications of this compound and Its Derivatives

| Application Area | Specific Use | Resulting Compound Class / Material | Reference |

|---|---|---|---|

| Agrochemicals | Precursor for Herbicides | Substituted thienyl-sulfonyl-aminocarbonyl-triazolinones | google.com |

| Dyestuffs | Synthesis of Colorants | Dyes and Pigments | ambeed.com |

| Materials Science | Organic Electronics | Organic Semiconductors, Organic Photovoltaics (OPVs) | ambeed.com |

| Organic Synthesis | Intermediate | Fused Heterocyclic Systems (e.g., Thieno[3,2-b]pyridines) | google.com |

Use in Solution Phase Organic Synthesis Resins

Solution-phase synthesis combines the advantages of traditional solution-phase chemistry with the benefits of solid-phase techniques, such as ease of purification. Compounds like this compound, which possess two distinct functional groups (an amine and a carboxylic acid), are well-suited for this methodology. One of the functional groups can be anchored to a soluble polymer support or resin, allowing the other group to undergo chemical transformations in solution. The ester derivative of the compound is noted for its use in solution-phase synthesis strategies. molaid.com This approach facilitates the construction of complex molecules by simplifying the isolation of intermediates, thereby increasing the efficiency of multi-step synthetic sequences.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-chlorothiophene-3-carboxylic acid |

| Methyl 4-aminothiophene-3-carboxylate hydrochloride |

| Substituted thienyl-sulfonyl-aminocarbonyl-triazolinones |

| Thieno[3,2-b]pyridine |

| Thieno[3,2-d]pyrimidine (B1254671) |

| Thieno[3,4-c]pyrrole-4,6-dione |

| Thieno[3,4-d]pyrimidines |

Viii. Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel and Efficient Synthetic Routes for Specific Isomers

The synthesis of polysubstituted thiophenes is well-established, with the Gewald reaction being a cornerstone for producing 2-aminothiophenes from carbonyl compounds, activated nitriles, and elemental sulfur. wikipedia.orgorganic-chemistry.orgarkat-usa.org However, the regioselective synthesis of the 4-aminothiophene-3-carboxylic acid scaffold remains a significant challenge, as traditional methods often favor the formation of the 2-amino isomer. arkat-usa.org

Future research must prioritize the development of novel synthetic methodologies that provide direct and efficient access to the 4-amino isomer. Promising directions include:

Modification of Existing Reactions: Variations on the Gewald reaction have shown some success in producing 4-substituted 2-aminothiophenes, particularly when using methylketone derivatives with a leaving group on the methyl group. researchgate.net Further exploration of substrates and reaction conditions could optimize selectivity for the desired 4-amino isomer.

Catalytic Cyclization Strategies: Metal-catalyzed heterocyclization of functionalized alkynes is a powerful tool for the regioselective synthesis of heterocycles. nih.govmdpi.com Research into designing specific S-containing alkyne precursors could enable direct cyclization to the 4-aminothiophene core. nih.gov

Asymmetric Synthesis: The development of catalytic asymmetric methods is crucial for producing chiral thiophene (B33073) derivatives for pharmacological applications. rsc.orgrsc.org Future work could focus on asymmetric transformations that build the chiral centers while selectively forming the 4-aminothiophene ring.

A comparative overview of existing and potential future synthetic approaches is presented below.

| Synthetic Method | Typical Product | Key Reactants | Future Research Direction for 4-Amino Isomer |

| Gewald Reaction wikipedia.orgarkat-usa.org | 2-Aminothiophenes | Ketone/Aldehyde, α-Cyanoester, Sulfur | Substrate modification and catalyst control to enforce 4-amino regioselectivity. researchgate.net |

| Fiesselmann Synthesis rsc.org | Thiophene derivatives | Thioglycolic acid derivatives, α,β-Acetylenic esters | Design of novel starting materials to favor 4-amino substitution. |

| Paal-Knorr Thiophene Synthesis rsc.org | Thiophenes | 1,4-Dicarbonyl compound, Sulfuring agent (e.g., P₂S₅) | Development of functionalized 1,4-dicarbonyls that incorporate the amino and carboxyl groups at the correct positions. |

| Alkyne Heterocyclization nih.govmdpi.com | Substituted Thiophenes | S-containing functionalized alkynes | Design and synthesis of novel alkyne precursors for regioselective metal-catalyzed or base-promoted cyclization. |

Comprehensive Mechanistic Understanding of Synthetic Transformations

A thorough understanding of reaction mechanisms is paramount for optimizing reaction conditions, improving yields, and expanding substrate scope. While the mechanism of the widely used Gewald reaction has been investigated, particularly through computational studies, complexities remain, especially concerning the role of polysulfide intermediates. researchgate.netchemrxiv.org

Future research should focus on:

Detailed Mechanistic Elucidation: For any newly developed synthetic route to this compound, a combination of experimental studies (e.g., kinetic analysis, intermediate trapping, isotopic labeling) and computational calculations is essential.

Computational Investigation: Density Functional Theory (DFT) calculations have proven invaluable in mapping the energy landscapes of reactions like the Gewald synthesis, revealing that the process is initiated by a Knoevenagel-Cope condensation before the addition of sulfur. researchgate.netchemrxiv.org Similar in-depth computational studies can predict the most plausible pathways for novel syntheses, guiding experimental design. For instance, quantum chemical calculations have been used to determine the reaction mechanism for the formation of related 2-amino-4,5-dihydrothiophene-3-carbonitriles. acs.orgnih.gov

Catalyst Role and Interaction: In catalyzed reactions, understanding the precise interaction between the catalyst, substrates, and intermediates is key. Spectroscopic and computational studies can illuminate the catalytic cycle, enabling the design of more efficient and selective catalysts.

Advanced Computational Modeling for Predictive Design of Novel Derivatives

Beyond mechanistic studies, computational chemistry offers powerful predictive tools for designing novel derivatives of this compound with tailored properties. The strategic application of these tools can significantly accelerate the discovery process.

Key areas for future computational research include:

Virtual Screening: Large virtual libraries of this compound derivatives can be generated and screened in silico against known biological targets. Molecular docking simulations can predict binding affinities and modes, prioritizing a smaller, more promising set of compounds for synthesis and experimental testing.

Pharmacophore Modeling: Based on known active compounds (even from related scaffolds like 2-aminothiophenes), pharmacophore models can be developed to identify the essential three-dimensional arrangement of chemical features required for biological activity. These models can then guide the design of new derivatives with a higher probability of success.

ADME/Tox Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of designed molecules. This early-stage assessment helps to eliminate compounds with likely poor pharmacokinetic profiles or toxicity issues, saving considerable time and resources. For example, computational pKa calculations and docking studies have been instrumental in designing selective enzyme inhibitors. nih.gov

Exploration of New Biological Targets and Interaction Mechanisms

The broader class of aminothiophenes exhibits a wide range of biological activities, acting as cytostatic agents, nih.gov anti-inflammatory compounds, and modulators of receptors like the adenosine (B11128) A1 receptor. ingentaconnect.comresearchgate.net Derivatives of 2-aminothiophene-3-carboxylic acid esters, for instance, have shown unusual cytostatic selectivity for specific cancer cell lines, inducing apoptosis and causing cell cycle arrest in the G1 phase. nih.gov

Future research should aim to systematically explore the biological potential of the this compound scaffold.

High-Throughput Screening: Screening libraries of novel derivatives against diverse panels of biological targets (e.g., kinases, proteases, G-protein coupled receptors) can uncover entirely new therapeutic applications.

Mechanism of Action Studies: For any identified bioactive compounds, detailed studies are needed to elucidate their specific molecular mechanism of action. This includes identifying the direct protein target, characterizing the binding interaction, and understanding the downstream effects on cellular pathways.

Bioisosteric Replacement: The carboxylic acid and amine functionalities can be replaced with various bioisosteres (e.g., tetrazoles, sulfonamides, hydroxamic acids) to modulate physicochemical properties like pKa, membrane permeability, and metabolic stability, potentially leading to improved pharmacological profiles. nih.gov

| General Target Class | Known Activity in Aminothiophenes | Potential for 4-Amino Isomer Exploration |

| Kinases | MEK inhibitors (using bioisosteres). nih.gov | Screening against kinase panels to identify novel anticancer agents. |

| GPCRs | Adenosine A1 receptor allosteric enhancers. researchgate.net | Exploration of activity at other GPCRs involved in neurological or metabolic disorders. |

| Ion Channels | Kainate receptor antagonists. acs.org | Investigation of effects on other ion channels (e.g., sodium, potassium, calcium channels). |

| Cell Proliferation | Selective cytostatic agents against cancer cell lines. nih.gov | Broad screening to identify new selective anticancer compounds and elucidate their unique mechanisms. |

Integration with Emerging Technologies in Chemical Synthesis and Characterization

The pace of chemical research is increasingly driven by the adoption of new technologies. The study of this compound will benefit significantly from the integration of emerging platforms.

Future directions include:

Automated Synthesis and High-Throughput Experimentation: Automated platforms can rapidly synthesize and screen libraries of derivatives under various reaction conditions, accelerating the optimization of synthetic routes and the discovery of structure-activity relationships.

Flow Chemistry: Continuous flow reactors offer advantages in safety, scalability, and control over reaction parameters compared to traditional batch synthesis. This technology is particularly well-suited for optimizing multi-step syntheses and for reactions that are hazardous or difficult to control on a large scale.

Microwave-Assisted Synthesis: The use of microwave irradiation has already been shown to improve yields and shorten reaction times for the Gewald reaction and can be applied to new synthetic developments. wikipedia.org

Advanced Catalysis: The development of novel catalytic systems, such as metal-organic frameworks (MOFs) acs.org or functionalized covalent organic frameworks (COFs), mdpi.com could provide highly selective and recyclable catalysts for the synthesis of specific thiophene isomers.

Green Chemistry Approaches: Employing more environmentally friendly solvents, such as deep eutectic solvents, and developing atom-economical catalytic processes will be a crucial aspect of modern synthetic research on these compounds. rsc.org

By pursuing these interdisciplinary research trajectories, the scientific community can fully map the synthetic landscape and pharmacological potential of this compound, paving the way for the development of novel materials and therapeutic agents.

常见问题

Q. What are the most reliable synthetic routes for preparing 4-aminothiophene-3-carboxylic acid and its derivatives?

A widely used method involves coupling Boc-protected carboxylic acids with amines using EDCI and HOBt as coupling agents in dichloromethane, followed by Boc deprotection with trifluoroacetic acid (TFA). Purification via silica gel column chromatography (hexane/ethyl acetate gradient) ensures high yields (65–76%) . Alternatively, patented methods describe synthesizing 3-aminothiophene derivatives via chlorination of enamines in diluents, enabling scalable production .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Key techniques include:

- 1H NMR : Confirms regiochemistry and functional group integration (e.g., aromatic protons at δ 6.8–7.5 ppm, NH2 signals at δ 5.5–6.2 ppm) .

- Mass spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]+ for derivatives like methyl 4-aminothiophene-3-carboxylate hydrochloride, m/z ≈ 193.65) .

- Melting point analysis : Critical for purity assessment (e.g., methyl 4-aminothiophene-3-carboxylate hydrochloride melts at 183.5–184.6°C with decomposition) .

Q. How can researchers mitigate contradictions in spectral data for thiophene-based compounds?

Discrepancies in NMR or MS data often arise from impurities or tautomeric forms. Cross-validation using complementary methods (e.g., HPLC for purity, elemental analysis for composition) is recommended. For example, conflicting NH2 proton signals in thiophene derivatives may require 2D NMR (e.g., HSQC) to resolve tautomerism .

Advanced Research Questions

Q. What strategies optimize regioselectivity during functionalization of this compound?

Regioselective modification of the amino or carboxyl group depends on protecting group strategies. For example:

- Amino group protection : Boc or Fmoc groups prevent unwanted side reactions during carboxylate esterification .

- Carboxyl group activation : EDCI/HOBt-mediated coupling minimizes racemization in amide bond formation . Computational modeling (DFT) can predict reactive sites, enhancing selectivity for complex derivatives .

Q. How do structural modifications (e.g., alkyl/aryl substitutions) impact the biological or catalytic activity of this compound derivatives?

- Electron-withdrawing groups (e.g., trifluoromethyl) increase acidity of the carboxyl group, enhancing metal-binding capacity for catalysis .

- Aryl substitutions (e.g., 3,4,5-trimethoxyphenyl) improve lipophilicity, critical for membrane permeability in antimicrobial studies . Bioactivity data should be correlated with LogP and pKa values for structure-activity relationship (SAR) analysis.

Q. What computational approaches are effective in predicting reaction pathways for synthesizing 4-aminothiophene derivatives?

Density Functional Theory (DFT) simulations can model transition states and intermediates in enamine chlorination reactions, identifying energy barriers and optimizing solvent systems . Molecular docking studies are useful for predicting interactions between thiophene derivatives and biological targets (e.g., enzyme active sites).

Methodological Considerations

Q. How should researchers address low yields in multi-step syntheses of this compound derivatives?

- Step optimization : Monitor reaction progress via TLC or LC-MS to identify bottlenecks (e.g., incomplete Boc deprotection) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving coupling efficiency .

- By-product analysis : Use preparative HPLC to isolate and characterize impurities (e.g., dimerization products) .

Q. What are the best practices for handling air- or moisture-sensitive intermediates in thiophene chemistry?

- Conduct reactions under inert gas (N2/Ar) using anhydrous solvents.

- Store intermediates as stable salts (e.g., hydrochlorides) to prevent decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。